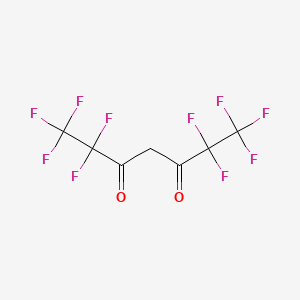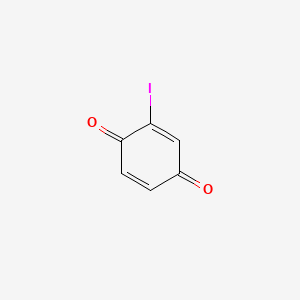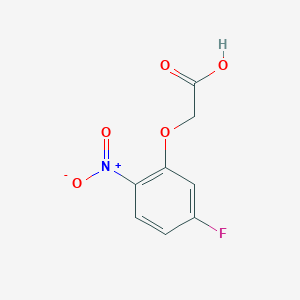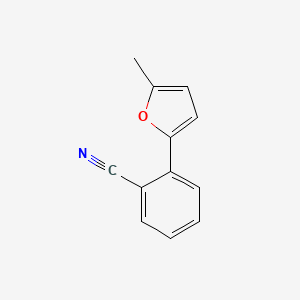
3-ketodecanoyl-CoA
Übersicht
Beschreibung
3-Ketodecanoyl-CoA, also known as 3-oxodecanoyl-CoA, is an acyl-CoA or acyl-coenzyme A . It is a product involved in the β-oxidation cycle of fatty acids . The peroxisomal multifunctional enzyme type 1 (MFE1) catalyzes two successive reactions in the β-oxidation cycle: the 2E-enoyl-CoA hydratase (ECH) and NAD + -dependent 3S-hydroxyacyl-CoA dehydrogenase (HAD) reactions .
Synthesis Analysis
3-Ketoacyl-CoA synthase (KCS) is the key rate-limiting enzyme for the synthesis of very long-chain fatty acids (VLCFAs) in plants, which determines the carbon chain length of VLCFAs . In a study of KCSs in Oryza sativa, 22 OsKCS genes were identified, which are unevenly distributed on nine chromosomes . Gene duplication played a crucial role in the expansion of the OsKCS gene family .
Molecular Structure Analysis
The molecular structure of 3-ketodecanoyl-CoA is complex and involves several domains. The recently solved TFP crystal structure revealed that many of the target sites are involved in substrate channeling within the TFPα subunit .
Chemical Reactions Analysis
The peroxisomal multifunctional enzyme type 1 (MFE1) catalyzes two successive reactions in the β-oxidation cycle: the 2E-enoyl-CoA hydratase (ECH) and NAD + -dependent 3S-hydroxyacyl-CoA dehydrogenase (HAD) reactions . These reactions involve 3-ketodecanoyl-CoA.
Wissenschaftliche Forschungsanwendungen
a. n-Butanol Production: KAT, when coupled with the reverse β-oxidation pathway, can produce n-butanol. This biofuel has potential applications in the energy sector due to its favorable properties as an alternative fuel source .
b. Fatty Acid Synthesis: KAT contributes to the production of short-, medium-, and long-chain fatty acids. These fatty acids serve as essential components in cell membranes, energy storage, and signaling pathways .
c. Polyhydroxyalkanoates (PHA): KAT participates in PHA biosynthesis. PHAs are biodegradable polymers with applications in bioplastics, medical devices, and tissue engineering .
Metabolic Engineering Applications
KAT’s versatility extends beyond energy storage. Researchers have harnessed its potential for various applications:
a. Dicarboxylic Acid Production: KAT can be engineered to synthesize dicarboxylic acids. These compounds find use in polymer production, pharmaceuticals, and as precursors for specialty chemicals .
b. Biosurfactant Synthesis: KAT contributes to the production of biosurfactants, which have applications in environmental remediation, oil recovery, and cosmetics .
c. Drug Precursors: By manipulating KAT activity, researchers can generate drug precursors. These intermediates play a crucial role in pharmaceutical synthesis .
For more in-depth information, you can refer to the original research articles . If you have any further questions or need additional details, feel free to ask! 😊
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-ketodecanoyl-CoA are enzymes involved in the β-oxidation cycle, specifically the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase . These enzymes are associated with a multifunctional polypeptide and are located on the large subunit of the fatty acid oxidation complex . They play a crucial role in the breakdown of fatty acids, a process that provides energy for cellular functions.
Mode of Action
3-Ketodecanoyl-CoA interacts with its targets through a series of biochemical reactions. The compound is involved in the Claisen condensation reaction between two acyl-CoAs, catalyzed by the 3-ketoacyl-CoA thiolase (KAT), a member of the thiolase family . This reaction results in the elongation of the carbon chain .
Biochemical Pathways
3-Ketodecanoyl-CoA is a key intermediate in the β-oxidation pathway . This metabolic pathway involves the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce energy. The conversion of 2-decenoyl-CoA to 3-ketodecanoyl-CoA is catalyzed by the sequential action of the hydratase and dehydrogenase of the complex .
Result of Action
The action of 3-ketodecanoyl-CoA results in the production of energy within cells. By participating in the β-oxidation pathway, it contributes to the breakdown of fatty acids and the generation of acetyl-CoA . This molecule can then enter the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell.
Action Environment
The action of 3-ketodecanoyl-CoA is influenced by various environmental factors within the cell. For instance, the availability of other substrates and cofactors, such as NAD+ and CoA, can affect the efficiency of the β-oxidation pathway . Additionally, the overall metabolic state of the cell, including the balance between energy production and consumption, can also influence the action of 3-ketodecanoyl-CoA.
Eigenschaften
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVXMAPLHSIKY-BOJFXZHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331506 | |
| Record name | 3-ketodecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
935.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxodecanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
50411-91-1 | |
| Record name | 3-ketodecanoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxodecanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-ketodecanoyl-CoA interact with rat peroxisomal multifunctional enzyme type 1 (rMFE1)?
A1: 3-Ketodecanoyl-CoA binds to the hydroxyacyl-CoA dehydrogenase (HAD) active site of rMFE1. This interaction involves residues within the C, D, and E domains of the enzyme. [1] Crystallographic studies have revealed the specific interactions between 3-ketodecanoyl-CoA and the amino acids in these domains, providing insight into the structural basis of substrate recognition and binding. [1, 3, 4]
Q2: What is the significance of capturing both 3-ketodecanoyl-CoA and NAD+ bound to the HAD active site of rMFE1?
A2: Crystallizing rMFE1 with both 3-ketodecanoyl-CoA and NAD+ provides a snapshot of the enzyme in a catalytically relevant state. This allows researchers to visualize the enzyme-substrate-cofactor complex and understand the interactions that facilitate the dehydrogenase reaction. [1, 3, 4] This information is crucial for elucidating the catalytic mechanism of rMFE1 and its role in fatty acid β-oxidation within peroxisomes.
Q3: Does the binding of 3-ketodecanoyl-CoA to rMFE1 induce any conformational changes?
A3: Yes, structural comparisons of rMFE1 in different states suggest that 3-ketodecanoyl-CoA binding leads to domain movements within the enzyme. Notably, the C domain shifts relative to the D/E domains, and the A domain moves with respect to the HAD portion of the enzyme. [1] These conformational changes are likely essential for substrate binding, product release, and overall catalytic efficiency.
Q4: What is the role of the linker helix in rMFE1 activity?
A4: The linker helix in rMFE1, specifically the N-terminal part interacting with domains A and E, appears to act as a hinge. [1] This hinge-like function facilitates the movement of the A domain relative to the HAD portion of the enzyme. This movement is thought to be crucial for the catalytic cycle, potentially influencing substrate access, product release, or domain rearrangements required for subsequent steps in the β-oxidation pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)
![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)







